1-(Bromomethyl)-3-methyl-1-propoxycyclohexane
Description
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane is a brominated cyclohexane derivative featuring a bromomethyl group (-CH2Br), a methyl group (-CH3), and a propoxy group (-OCH2CH2CH3) attached to the cyclohexane ring. Below, we analyze structurally similar brominated cyclohexane derivatives to infer its properties and applications.
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-1-propoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9H2,1-2H3 |
InChI Key |
CPLDFXDLWFXQMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCC(C1)C)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-propoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve continuous flow processes where the bromination reaction is optimized for large-scale production. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution and elimination reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through bromomethylation, which can help in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Brominated Cyclohexane Derivatives
Structural and Molecular Comparisons
The table below summarizes key molecular features of analogous compounds:
Key Observations:
- Electronic Influence : Electron-withdrawing groups (e.g., methanesulfonyl in ) polarize the C-Br bond, enhancing reactivity in elimination or substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
